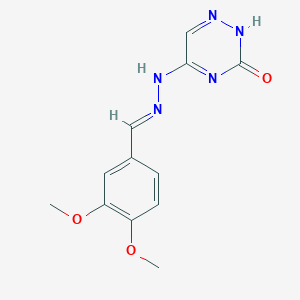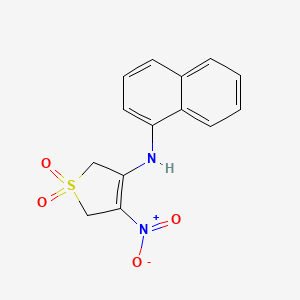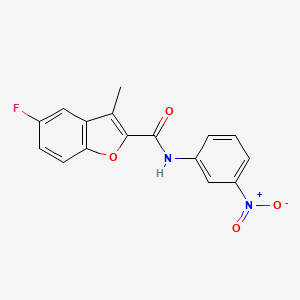
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as CMMD, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a sulfonamide derivative that has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that its anti-inflammatory activity is mediated by the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to inhibit the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and the subsequent reduction in the production of pro-inflammatory cytokines.
In addition, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the Akt/mTOR pathway. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of several enzymes, including cyclooxygenase-2 and matrix metalloproteinases. This property makes it a potential candidate for the treatment of inflammatory diseases and cancer.
Furthermore, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This property makes it a potential candidate for the prevention and treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high purity and yield. It has been widely studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated.
However, there are also some limitations for lab experiments using N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. It has been reported to exhibit low solubility in aqueous solutions, which may limit its bioavailability and efficacy. In addition, its potential toxicity and side effects have not been fully evaluated, which may pose a risk for its use in humans.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. First, further studies are needed to fully elucidate its mechanism of action and its potential therapeutic applications. Second, the development of more efficient synthesis methods and formulations may improve its bioavailability and efficacy. Third, the evaluation of its toxicity and side effects in vivo and in clinical trials is needed to determine its safety for human use. Finally, the identification of novel derivatives and analogs of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide may lead to the discovery of more potent and selective compounds for various therapeutic applications.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 3-chloro-2-methylphenylamine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. This method has been reported in several research articles and has been found to yield high purity and yield of N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.
In addition, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has been reported to inhibit the growth of breast cancer, lung cancer, and colon cancer cells. This property makes it a potential candidate for the development of anticancer drugs.
Furthermore, N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has also been found to exhibit antiviral activity against several viruses, including human cytomegalovirus and herpes simplex virus. This property makes it a potential candidate for the development of antiviral drugs.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-10-11(2)16(9-8-15(10)21-4)22(19,20)18-14-7-5-6-13(17)12(14)3/h5-9,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDRWRPKWDYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-isopropylbenzamide](/img/structure/B5711749.png)
![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)

![N-[bis(4-chlorophenyl)methyl]urea](/img/structure/B5711777.png)
![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)
![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)
![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)

![3-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5711828.png)
![1-[(2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711845.png)